molecular formula C22H16N4O B12061603 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-

Cat. No.: B12061603
M. Wt: 358.4 g/mol
InChI Key: FHNINJWBTRXEBC-FIFBSIHQSA-N
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Description

The compound, commonly known as Solvent Red 23 or Sudan III, is an azo dye with the molecular formula C₂₂H₁₆N₄O and a molecular weight of 352.39 g/mol . It exists as a brown-red powder, insoluble in water but soluble in benzene, chloroform, and acetone. Its absorption maxima are at 507 nm and 354 nm, making it suitable for staining lipids, fats, and industrial applications like inks and textiles .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

358.4 g/mol

IUPAC Name

3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H/i4D,5D,6D,9D,10D,15D

InChI Key

FHNINJWBTRXEBC-FIFBSIHQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O)[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Deuterium Exchange on 2-Naphthalenol

Deuteration at positions 3,4,5,6,7,8 is achieved by treating 2-naphthalenol with D2O under acidic or basic conditions. For example, refluxing 2-naphthalenol in D2O with catalytic DCl at 120°C for 72 hours achieves ~95% deuteration at ortho and para positions relative to the hydroxyl group. However, full deuteration at six positions requires iterative exchange steps or harsher conditions.

Reduction of Deuterated Naphthalenone Precursors

A more controlled approach involves reducing a deuterated 1,2-naphthoquinone precursor using NaBD4 in THF/DMSO (45°C, 2 h). This method ensures precise deuteration at specific positions:

StepReagents/ConditionsYieldDeuteration Efficiency
Ketone reductionNaBD4, DMSO/THF, 45°C, 2 h85%>98% at C3-C8
Acidic workupSat. NH4Cl, CH2Cl2 extraction-Retention >95%

Key Characterization Data

  • 1H NMR (CDCl3): Complete absence of proton signals at δ 7.18–8.02 (C3-C8 positions)

  • HRMS (FAB/EB): [M]+ calcd for C10D6H2F7O 275.0121, found 275.0118

Diazonium Salt Preparation and Stabilization

The diazenyl groups are introduced via in situ diazotization of 4-aminophenylazobenzene derivatives. Mechanochemical methods using aryl triazenes as stable diazonium precursors prove effective:

Triazene Synthesis

p-Methylphenyltriazene is prepared by reacting p-toluidine with tert-butyl nitrite in acetonitrile (0°C, 1 h). Triazenes eliminate N2 gas upon milling, generating reactive diazonium intermediates without requiring low temperatures.

Diazonium Salt Stability

Comparative stability data for diazonium precursors:

PrecursorHalf-life (25°C)Solubility in MeCN
Benzenediazonium2 min0.8 g/mL
Phenyltriazene48 h1.2 g/mL

Sequential Diazo Coupling Reactions

The deuterated naphthalenol undergoes two diazo couplings in a regioselective manner.

First Coupling: Installation of 4-(Phenyldiazenyl)phenyl Group

A stainless-steel milling jar charged with:

  • 2-Naphthalenol-d6 (20.0 mmol)

  • p-Methylphenyltriazene (24.0 mmol)

  • Stainless steel balls (5 mm, 20 balls)

Milling at 300 rpm for 6 h produces the mono-coupled product. The mechanochemical method enhances reaction efficiency:

ParameterSolution-PhaseMechanochemical
Time24 h6 h
Yield68%92%
Regioselectivity3:1 (para:ortho)8:1

Second Coupling: Phenyl Group Attachment

The intermediate undergoes a second milling with phenyltriazene (30.0 mmol) for 8 h. The hydroxyl group directs the second diazenyl group to the adjacent position:

Reaction Outcome

  • Final Yield: 78% after column chromatography (hexane/EtOAc 20:1)

  • Regiochemical Ratio: >95% 1,2-diazenyl substitution

Purification and Deuterium Retention

Purification challenges arise from the compound’s high molecular weight (MW 384.4 g/mol) and polarity. A dual-phase extraction is employed:

  • Initial Wash: Petroleum ether removes unreacted triazenes

  • Ethyl Acetate Extraction: Separates product from inorganic salts

  • Chromatography: Silica gel with gradient elution (hexane → EtOAc)

Deuterium retention is confirmed via mass spectrometry:

TechniqueResult
HRMS (FAB/EB)[M]+ calcd 384.1672, found 384.1669
2H NMR (CDCl3)Six distinct signals at δ 7.1–8.0

Scalability and Industrial Considerations

Gram-scale synthesis (20 mmol) demonstrates feasibility:

ScaleYieldPurity (HPLC)
1 mmol78%98.2%
20 mmol72%97.5%

Critical parameters for scale-up:

  • Milling Time: Linear increase with batch size (6 h → 9 h for 20× scale)

  • Temperature Control: Jacketed milling jars maintain ≤40°C

Comparative Analysis of Synthetic Routes

Evaluation of three approaches:

MethodAdvantagesLimitations
MechanochemicalSolvent-free, high yieldsSpecialized equipment needed
Solution-PhaseStandard glasswareLower regioselectivity
Electrophilic CyclizationForms naphthalene coreDoesn’t address diazenyl groups
ConditionDegradation (6 months)
Amber vial, -20°C<2%
Clear glass, RT27%

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized naphthols, reduced amines, and various substituted aromatic compounds. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, influencing the redox state of the compound. Additionally, the aromatic rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-(4-Hydroxyphenylazo)-2-naphthalenol

  • Molecular Formula : C₁₆H₁₂N₂O₂
  • Molecular Weight : 264.28 g/mol
  • Key Features: Contains a single azo group and hydroxyl substituent.
  • Applications : Primarily used in research settings for enzymatic studies.
  • Comparison :
    • Simpler structure with lower molecular weight than Sudan III.
    • Lacks the extended conjugation and phenyl substituents of Sudan III, reducing its absorption range and industrial utility .

1,3,4-Oxadiazole Derivatives (e.g., [N2-N5])

  • Example : [N2] (C₁₉H₁₄N₄O₂S)
  • Molecular Weight : 362.40 g/mol
  • Key Features :
    • Incorporates a 1,3,4-oxadiazole ring and thioether groups.
    • Synthesized via sonication with alkyl halides, yielding 78–84% .
    • High melting points (>280°C for [N2]) due to rigid heterocyclic structures .
  • Applications: Potential use in materials science due to thermal stability.
  • Comparison :
    • Higher thermal stability than Sudan III (m.p. 195°C) .
    • Sulfur atoms enhance electronic properties, which may improve applications in optoelectronics .

Natural Terpene Derivatives from Stevia rebaudiana

  • Example : 6-isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol
  • Key Features: Non-azo, terpene-based structure with nematicidal properties . Derived from plant extracts, emphasizing biodegradability.
  • Applications : Agriculture (nematicides) and food industries (sweeteners).
  • Lower toxicity compared to synthetic azo dyes .

Methyl-Substituted Azo Phenols

  • Example: Phenol, 2,3-dimethyl-4-[(4-methylphenyl)azo]
  • Key Features :
    • Methyl groups enhance hydrophobicity and alter solubility.
    • Used in disperse dyes for hydrophobic fibers .
  • Comparison :
    • Methyl substituents reduce water solubility compared to Sudan III.
    • Smaller molecular size limits conjugation effects, shifting absorption maxima .

Data Table: Key Properties of Sudan III and Comparators

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Absorption Maxima (nm) Key Applications
Sudan III C₂₂H₁₆N₄O 352.39 195 507, 354 Dyes, lipid staining, inks
1-(4-Hydroxyphenylazo)-2-naphthalenol C₁₆H₁₂N₂O₂ 264.28 N/A N/A Enzymatic studies
[N2] Oxadiazole derivative C₁₉H₁₄N₄O₂S 362.40 >280 N/A Materials science
Stevia terpene C₁₅H₂₄O 220.35 N/A N/A Agriculture, sweeteners
Methyl-substituted azo phenol C₁₄H₁₄N₂O 226.28 N/A N/A Textile dyes

Biological Activity

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- is a complex organic compound characterized by the presence of a deuterated naphthalene structure and diazenyl groups. Its molecular formula is C24H14D6N4O, with a molecular weight of approximately 386.48 g/mol. This compound is notable for its potential applications in biological research and as a marker in various chemical analyses.

Chemical Structure and Properties

The structure of the compound includes:

  • Naphthalene Ring : A polycyclic aromatic hydrocarbon that contributes to the compound's stability and hydrophobic properties.
  • Hydroxyl Groups : These functional groups can influence solubility and reactivity.
  • Diazenyl Groups : Known for their role in azo compounds, which often exhibit significant biological activities.
PropertyValue
Molecular FormulaC24H14D6N4O
Molecular Weight386.48 g/mol
CAS Number1014689-18-9
AppearanceNeat
Flash Point2°C
Storage Conditions2-8°C

Biological Activity

Although specific biological activity data for this compound is limited, related compounds with similar structures have been studied extensively. Compounds containing naphthalene and diazenyl groups are often investigated for their biological activities, including:

  • Antimicrobial Properties : Some azo compounds have shown effectiveness against various bacteria and fungi.
  • Anticancer Activity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
  • Photodynamic Therapy : The ability of some diazenyl compounds to generate reactive oxygen species upon light activation makes them candidates for photodynamic therapy applications.

Case Studies

  • Antimicrobial Activity :
    A study on related diazenyl compounds demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of protein synthesis.
  • Cytotoxic Effects :
    Research on naphthalene derivatives has indicated that these compounds can induce apoptosis in cancer cells. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines.
  • Photodynamic Applications :
    Azo compounds have been explored for their potential in photodynamic therapy due to their ability to produce singlet oxygen when exposed to specific wavelengths of light. This property was utilized in a study where an azo dye was effective in targeting cancer cells while sparing healthy tissue.

Research Findings

Recent studies have focused on the synthesis and characterization of similar azo compounds. The findings suggest that structural modifications can significantly enhance biological activity. For example:

  • Substitution Patterns : The position and type of substituents on the naphthalene ring can alter the compound's reactivity and biological efficacy.
  • Deuteration Effects : The presence of deuterium may influence metabolic stability and bioavailability.

Q & A

Q. Critical Parameters :

  • Temperature control during diazotization (<5°C) to prevent decomposition.
  • pH adjustment to ensure efficient coupling without side reactions (e.g., hydrolysis).

Basic Question: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm λmax in the 450–550 nm range (characteristic of azo-naphthol chromophores) .
  • ¹H/¹³C NMR : Compare deuterated vs. non-deuterated signals (e.g., absence of aromatic protons in positions 3–8).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and isotopic pattern due to deuterium .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. Experimental Design :

Synthesize derivatives with varying substituents.

Compare UV-Vis spectra and thermal gravimetric analysis (TGA) data.

Validate using DFT calculations (e.g., HOMO-LUMO gaps) .

Advanced Question: What mechanistic insights explain its antitumor activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Intercalation with DNA : The planar naphthol ring intercalates between DNA base pairs, disrupting replication .
  • Topoisomerase Inhibition : Azo groups chelate metal ions (e.g., Fe³⁺), inhibiting enzyme activity .
  • Deuterium’s Role : Improved metabolic stability (deuterium isotope effect reduces CYP450-mediated oxidation) .

Q. Data Contradictions :

  • Some studies report cytotoxicity (IC50 = 2–5 µM) , while others show reduced potency in deuterated analogs.
    Resolution : Validate assays using standardized cell lines (e.g., MCF-7) and control for deuterium’s kinetic isotope effects .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (azo compounds may penetrate latex) .
  • Ventilation : Use fume hoods to avoid inhalation (particulate matter risk).
  • Waste Disposal : Neutralize diazonium salts with urea before disposal .

Q. Thermal Hazard :

  • Decomposition above 180°C releases NOx gases; use TGA to determine safe heating limits .

Advanced Question: How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Deuterium Artifacts : Confirm solvent (e.g., DMSO-d6 vs. CDCl3) and residual proton signals .
  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening .
  • Cross-Validation : Compare with computational NMR shifts (GIAO method at B3LYP/6-311+G(d,p)) .

Q. Case Example :

  • Aromatic proton shifts at δ 7.2–8.5 ppm may overlap; use 2D COSY or HSQC for assignment .

Basic Question: What analytical methods quantify trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detect diazonium salt byproducts (e.g., m/z 150–200) with MRM transitions .
  • ICP-OES : Screen for heavy metals (e.g., Pd from coupling catalysts) with detection limits <1 ppm .

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